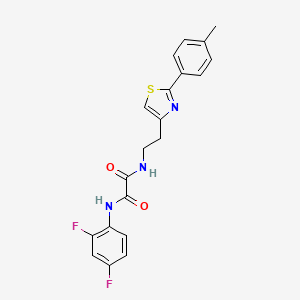
N1-(2,4-difluorophenyl)-N2-(2-(2-(p-tolyl)thiazol-4-yl)ethyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound you mentioned is a complex organic molecule that contains a thiazole ring. Thiazoles are a class of five-membered heterocyclic compounds, which contain sulfur and nitrogen . They are important heterocyclics exhibiting a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant .
Molecular Structure Analysis
Thiazoles have three possible orientations towards the target site: nitrogen orientation, sulfur orientation, and parallel orientation . The molecular electrostatic potential (MEP) surface of the thiazole ring indicated more negatively charged nitrogen than carbon and sulfur atoms, which are neutral .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific structure and substituents. Thiazoles generally resemble pyridine and pyrimidine in their physico-chemical properties such as boiling point, basicity, water solubility, and resistance to reactivity with electrophiles .Wissenschaftliche Forschungsanwendungen
Optical and Electronic Applications
Research on donor–acceptor type conjugated polymers, including those derived from thiophene and oxadiazole, indicates potential applications in photonic devices due to their charge-transporting and linear optical properties. For instance, a polymer displayed bluish-green fluorescence and an optical band gap of 2.27 eV, suggesting its use in optical limiting devices arising from an "effective" three-photon absorption process (Manjunatha et al., 2009).
Supramolecular Chemistry
The study of N,N′-diaryloxalamides and their interactions with pentafluorophenol led to the formation of molecular complexes demonstrating the significance of aryl–perfluoroaryl stacking interactions, hydrogen bonding, and steric effects. This research highlights the control of supramolecular assembly structures, which could be relevant for designing new materials with specific properties (Piotrkowska et al., 2007).
Electrochemical CO₂ Reduction
Ionic liquids have been shown to modulate the electrochemical reduction of CO₂, demonstrating the catalytic effects of the medium in shifting the reaction course and promoting the formation of specific reduction products. Such studies underline the role of chemical environments in influencing electrochemical reactions, which could be applicable in the development of more efficient methods for CO₂ reduction (Sun et al., 2014).
Anticorrosive Properties
Research on ionic liquids as additives in Ni-Co alloy electrodeposition has shown that these can significantly impact the corrosion behavior and nucleation mechanism of the alloy. This suggests potential applications of similar compounds in improving the corrosion resistance of metals, which is crucial for various industrial applications (Omar et al., 2020).
Wirkmechanismus
Target of Action
Thiazole derivatives, which this compound is a part of, have been known to exhibit a wide range of biological activities . They have been found in many potent biologically active compounds, such as antimicrobial, antiretroviral, antifungal, and antineoplastic drugs .
Mode of Action
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution . These properties may play a role in the compound’s interaction with its targets.
Biochemical Pathways
Thiazole derivatives have been known to affect a wide range of biochemical pathways due to their broad pharmacological spectrum .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the compound’s bioavailability.
Result of Action
Thiazole derivatives have been known to exhibit a wide range of biological activities .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N'-(2,4-difluorophenyl)-N-[2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F2N3O2S/c1-12-2-4-13(5-3-12)20-24-15(11-28-20)8-9-23-18(26)19(27)25-17-7-6-14(21)10-16(17)22/h2-7,10-11H,8-9H2,1H3,(H,23,26)(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQKQETBZVGAZTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=CS2)CCNC(=O)C(=O)NC3=C(C=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F2N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2,4-difluorophenyl)-N2-(2-(2-(p-tolyl)thiazol-4-yl)ethyl)oxalamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

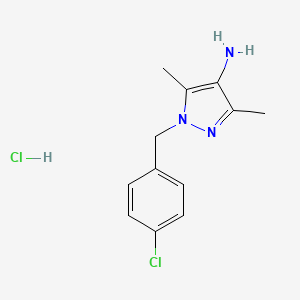
![N-cycloheptyl-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2904093.png)
![N-[1-(azepan-1-yl)-1-oxopropan-2-yl]acetamide](/img/structure/B2904094.png)
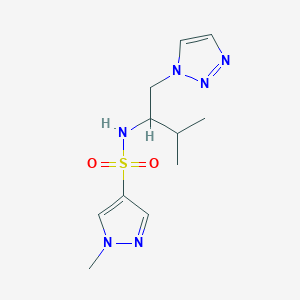
![2-(3-benzyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2904096.png)
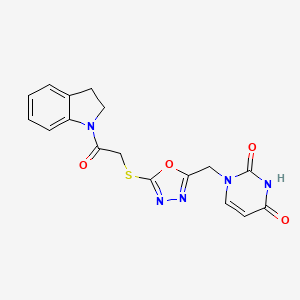
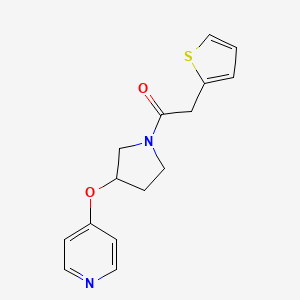
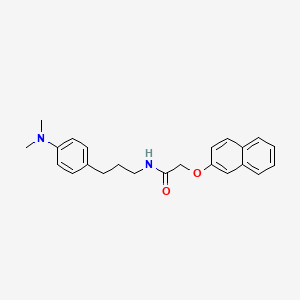

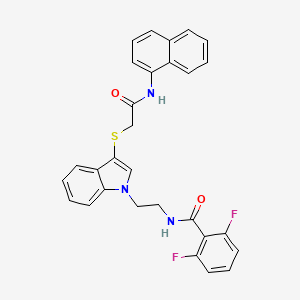
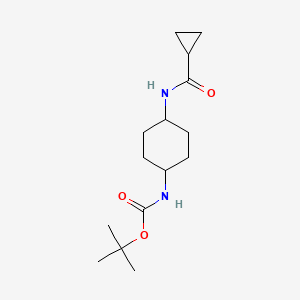
![2-[4-(2-Cyclopropyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-N-ethylpyrimidin-4-amine](/img/structure/B2904110.png)
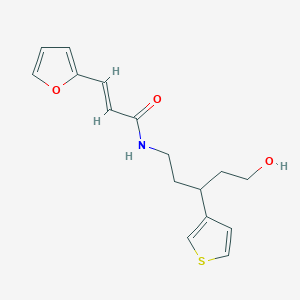
![Ethyl 2-[(tert-butoxycarbonyl)amino]-3-[(3-chlorobenzoyl)sulfanyl]propanoate](/img/structure/B2904115.png)